molecular formula C13H12N2O3 B1195719 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione CAS No. 26581-81-7

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione

Cat. No.: B1195719
CAS No.: 26581-81-7
M. Wt: 244.25 g/mol
InChI Key: WENKGSGGXGQHSH-UHFFFAOYSA-N
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Description

Em-12 is a white crystalline powder. (NTP, 1992)

Scientific Research Applications

Synthesis and Antihypertensive Activity

  • The compound has been explored in the context of its stereoisomers and their antihypertensive activity. Research by Kasuya et al. (1983) investigated the synthesis and pharmacological activity of related compounds, revealing significant insights into their hypotensive effects and alpha-blocking actions (Kasuya et al., 1983).

Neuroleptic Activity

  • Strupczewski et al. (1985) focused on the synthesis of a series of related compounds, examining their neuroleptic activity. This study utilized assays like the climbing mice assay and inhibition of [3H]spiroperidol binding to evaluate the neuroleptic potential of these compounds (Strupczewski et al., 1985).

Biological Activities Against Fungi and Plants

  • Kondo et al. (1988) synthesized derivatives of the compound and tested their biological activities against fungi, rice seedlings, and lettuce seeds. This study contributed to understanding the compound's potential in agricultural applications (Kondo et al., 1988).

Synthesis and Muscarinic Receptor Affinity

  • Holzgrabe and Heller (2003) described a new synthetic route to compounds with affinity to muscarinic M2-receptor, incorporating elements of the compound . This research offers insights into the compound's potential application in targeting specific receptors (Holzgrabe & Heller, 2003).

Stereoselective Synthesis

  • Prasad et al. (2021) reported on the stereoselective synthesis of related compounds. Their work contributes to the broader understanding of chemical synthesis techniques and applications for this compound (Prasad et al., 2021).

Herbicidal Activity

  • Huang et al. (2009) synthesized derivatives with a focus on herbicidal activities. They explored the effectiveness of these compounds against various weeds, contributing to potential agricultural applications (Huang et al., 2009).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is also classified as non-combustible and as a toxic hazardous material or hazardous material causing chronic effects .

Biochemical Analysis

Biochemical Properties

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it has been observed to alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain proteases, which play a role in protein degradation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits stability and gradual degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . In vivo studies have also demonstrated its impact on tissue development and function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies in non-human primates have shown that high doses of this compound can cause skeletal abnormalities and other developmental issues . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression . Additionally, it may also be found in other organelles, such as the mitochondria, where it can influence cellular energy metabolism.

Properties

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENKGSGGXGQHSH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Record name EM-12
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DSSTOX Substance ID

DTXSID401034323
Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Molecular Weight

244.25 g/mol
Source PubChem
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Physical Description

Em-12 is a white crystalline powder. (NTP, 1992)
Record name EM-12
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name EM-12
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CAS No.

26581-81-7
Record name EM-12
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Record name 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
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Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Record name 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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Melting Point

460 to 464 °F (NTP, 1992)
Record name EM-12
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Synthesis routes and methods

Procedure details

In a further method, a dialdehyde is allowed to react with glutamine and the resulting 2-(1-oxoisoindolin-2-yl)glutaric acid then cyclized to yield a 1-oxo-2-(2,6-dioxopiperidin-3-yl)-isoindoline of Formula I:
[Compound]
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dialdehyde
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Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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